![molecular formula C17H18FN5O2 B2754404 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide CAS No. 1021066-03-4](/img/structure/B2754404.png)
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide
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Overview
Description
“N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide” is a complex organic compound . It has a molecular formula of C24H20FN7O2 . The average mass of the molecule is 457.460 Da and the monoisotopic mass is 457.166260 Da .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The search results do not provide specific details about the molecular structure of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. Unfortunately, specific details about the chemical reactions involving this compound are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and spectral properties among others. Unfortunately, specific physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
- Research indicates that derivatives of triazolothiadiazines exhibit promising anticancer properties. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Further investigations are needed to elucidate specific mechanisms and optimize their efficacy for targeted therapies .
- Triazolothiadiazine derivatives have demonstrated antimicrobial activity against bacteria and fungi. Their ability to inhibit microbial growth makes them interesting candidates for developing novel antibiotics and antifungal agents .
- Some studies suggest that these compounds possess analgesic and anti-inflammatory properties. They may modulate pain pathways and reduce inflammation, potentially offering therapeutic benefits in pain management and inflammatory conditions .
- Triazolothiadiazines may act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their antioxidant potential could be harnessed for various health applications .
- Preliminary investigations indicate that certain triazolothiadiazine derivatives exhibit antiviral effects. These compounds might interfere with viral replication or entry, making them relevant for antiviral drug development .
- Triazolothiadiazines have been explored as enzyme inhibitors. They may target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects could have therapeutic implications in various diseases .
- The structure–activity relationship (SAR) of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers study how modifications affect biological activity, aiding in rational drug development .
- Computational pharmacokinetic and molecular modeling studies provide insights into the compound’s behavior, interactions, and potential targets. These simulations guide further experimental work .
Anticancer Activity
Antimicrobial Potential
Analgesic and Anti-Inflammatory Effects
Antioxidant Properties
Antiviral Activity
Enzyme Inhibition
Drug Design and Discovery
In Silico Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-11(2)17(24)19-9-10-25-15-8-7-14-20-21-16(23(14)22-15)12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIUWMMUSCDTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide |
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